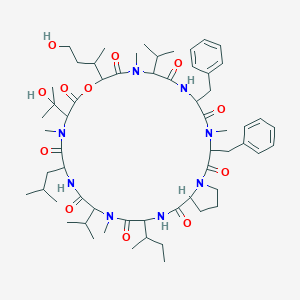![molecular formula C19H17N5O3S B233983 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a member of the thiadiazole family of compounds and is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.
作用机制
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide binds to VMAT2 with high affinity, preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the availability of these neurotransmitters in the synaptic cleft, resulting in a decrease in neurotransmission.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. It has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and amphetamines, suggesting that it may have potential as a treatment for drug addiction.
实验室实验的优点和局限性
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has a number of advantages for use in laboratory experiments. It is a highly selective inhibitor of VMAT2, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for research on 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide. One area of interest is the development of more soluble analogs of this compound that could be used in vivo. Another area of interest is the development of this compound-based imaging agents for use in positron emission tomography (PET) imaging studies of VMAT2 in vivo. Additionally, this compound may have potential as a therapeutic agent for a range of conditions, including Parkinson's disease, depression, and drug addiction.
合成方法
The synthesis of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves the reaction of 4-(1,2,4-triazol-3-yl)benzenesulfonamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to yield this compound.
科学研究应用
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been used extensively in scientific research for its ability to selectively bind to VMAT2. This has led to its use as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions, such as Parkinson's disease, depression, and drug addiction.
属性
分子式 |
C19H17N5O3S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-8-7-14(9-16(15)27-2)17(25)20-10-12-3-5-13(6-4-12)18-23-24-11-21-22-19(24)28-18/h3-9,11H,10H2,1-2H3,(H,20,25) |
InChI 键 |
HPTVZNJGRIDNJF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)
